

Spectroscopic Data of 1-Cyanoallyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name:	1-Cyanoallyl acetate
CAS No.:	15667-63-7
Cat. No.:	B100519

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Introduction

1-Cyanoallyl acetate ($C_6H_7NO_2$) is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of both cyano and allyl functionalities. Its reactivity is intrinsically linked to its electronic and structural properties, which can be elucidated through a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-cyanoallyl acetate**. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral features and the underlying chemical principles. This guide emphasizes the causality behind experimental choices and provides validated protocols for data acquisition.

The molecular structure of **1-cyanoallyl acetate**, with a molecular weight of 125.13 g/mol, forms the basis for the interpretation of its spectroscopic signatures.^{[1][2]}

Figure 1: Molecular Structure of **1-Cyanoallyl Acetate**.

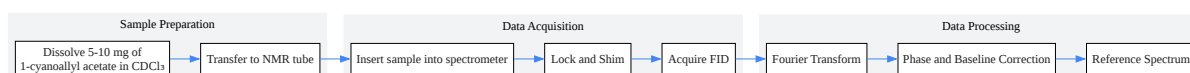
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The ^1H NMR spectrum of **1-cyanoallyl acetate** provides distinct signals for the allylic and acetyl protons, with chemical shifts and coupling patterns that are highly informative.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ^1H NMR spectrum is as follows:

- **Sample Preparation:** Accurately weigh 5-10 mg of **1-cyanoallyl acetate** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[3] The choice of solvent is critical as it must dissolve the analyte without showing interfering signals in the region of interest.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Shimming:** The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.
- **Acquisition:** A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width (e.g., 0-12 ppm), the number of scans (typically 8-16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.
- **Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



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Figure 2: Workflow for ^1H NMR Data Acquisition.

^1H NMR Data and Interpretation

The following table summarizes the expected ^1H NMR data for **1-cyanoallyl acetate**.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~5.92	ddt	J \approx 17.0, 10.5, 6.0 Hz
H-2 (trans)	~5.56	dt	J \approx 17.0, 1.0 Hz
H-2 (cis)	~5.40	dt	J \approx 10.5, 1.0 Hz
H-3	~5.86	m	
-OCOCH ₃	~2.16	s	

Interpretation:

- Allylic Protons (H-1, H-2, H-3): The vinyl protons exhibit a complex splitting pattern characteristic of an AMX spin system.
 - The H-1 proton, attached to the carbon bearing the acetate and cyano groups, is expected to resonate at the most downfield position of the vinyl protons (~5.92 ppm) due to the electron-withdrawing effects of the adjacent oxygen and nitrile groups. It will appear as a doublet of doublet of triplets (ddt) due to coupling with the trans H-2, cis H-2, and H-3 protons.
 - The two H-2 protons are diastereotopic and will have different chemical shifts. The trans proton (~5.56 ppm) will show a large coupling constant (J \approx 17.0 Hz) with H-1, while the cis proton (~5.40 ppm) will have a smaller coupling (J \approx 10.5 Hz). Both will also show a small geminal coupling (J \approx 1.0 Hz).
 - The H-3 proton (~5.86 ppm) will be a multiplet due to coupling with H-1 and the two H-2 protons.

- Acetyl Protons (-OCOCH₃): The three protons of the methyl group of the acetate moiety are equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 2.16 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in **1-cyanoallyl acetate** will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

- Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required due to the low natural abundance of the ¹³C isotope.[3]
- Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is necessary to achieve a good signal-to-noise ratio.
- Processing: The processing steps are analogous to those for ¹H NMR.

Predicted ¹³C NMR Data and Interpretation

Due to the unavailability of an experimental spectrum in the searched literature, the following chemical shifts are predicted based on computational models and data from analogous structures. Several machine learning and database-driven tools are available for such predictions.[3][4][5][6][7]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~169.5
C≡N	~116.0
-CH=	~132.0
=CH ₂	~121.0
-CH(CN)O-	~65.0
-CH ₃	~20.5

Interpretation:

- Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, around 169.5 ppm.[8]
- Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-125 ppm range. For **1-cyanoallyl acetate**, it is predicted to be around 116.0 ppm.
- Olefinic Carbons (-CH= and =CH₂): The sp² hybridized carbons of the double bond will appear in the region of 120-140 ppm. The internal methine carbon (-CH=) is predicted to be more downfield (~132.0 ppm) than the terminal methylene carbon (=CH₂) (~121.0 ppm).
- Allylic Carbon (-CH(CN)O-): The sp³ hybridized carbon attached to both the oxygen of the acetate and the nitrogen of the cyano group will be significantly deshielded and is predicted to resonate around 65.0 ppm.
- Methyl Carbon (-CH₃): The methyl carbon of the acetate group is the most shielded carbon and will appear at the highest field, around 20.5 ppm.[8]

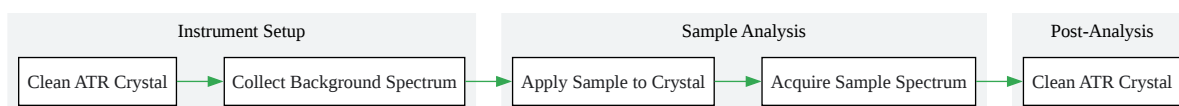
Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **1-cyanoallyl acetate** will show characteristic absorption bands for the nitrile, ester, and alkene functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples.[7]

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric and instrumental absorptions.
- **Sample Application:** A small drop of **1-cyanoallyl acetate** is placed directly onto the ATR crystal, ensuring complete coverage.
- **Spectrum Acquisition:** The IR spectrum of the sample is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.



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Figure 3: Workflow for ATR-FTIR Data Acquisition.

Expected IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for **1-cyanoallyl acetate**.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile)	Stretching	~2250	Medium, Sharp
C=O (Ester)	Stretching	~1750	Strong, Sharp
C=C (Alkene)	Stretching	~1650	Medium to Weak
C-O (Ester)	Stretching	~1240 and ~1050	Strong
=C-H (Alkene)	Stretching	~3090	Medium
C-H (sp ³)	Stretching	~2960	Medium

Interpretation:

- Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption around 2250 cm⁻¹ is a definitive indicator of the cyano group.[\[9\]](#)
- Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1750 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[\[10\]](#)[\[11\]](#)
- Alkene (C=C) Stretch: The carbon-carbon double bond stretch is expected to appear around 1650 cm⁻¹. Its intensity can be variable.
- Ester (C-O) Stretches: Esters typically show two C-O stretching bands. The asymmetric C-C-O stretch is expected to be strong and appear around 1240 cm⁻¹, while the symmetric stretch will be around 1050 cm⁻¹.[\[11\]](#)
- C-H Stretches: The stretching vibrations of the sp²-hybridized carbons of the alkene (=C-H) will appear just above 3000 cm⁻¹ (~3090 cm⁻¹), while the sp³-hybridized C-H stretch of the methyl group will be just below 3000 cm⁻¹ (~2960 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

- **Sample Introduction:** A small amount of **1-cyanoallyl acetate** is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of **1-cyanoallyl acetate** is 125.13 g/mol . The mass spectrum is expected to show a molecular ion peak at $m/z = 125$.

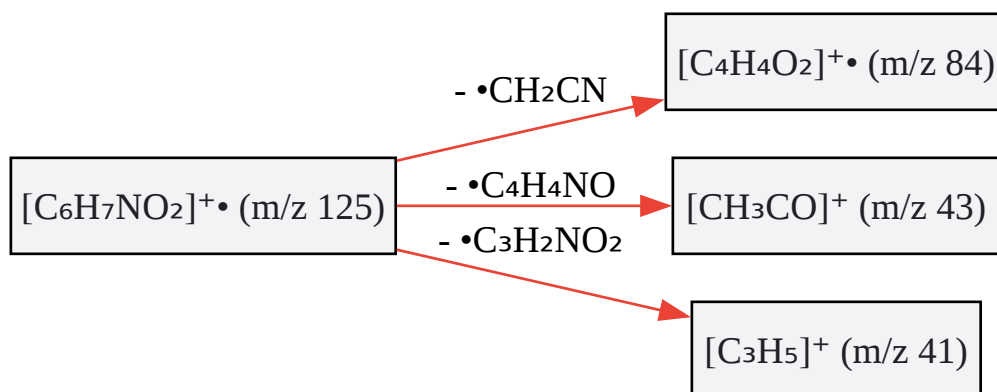
Major Expected Fragments:

m/z	Proposed Fragment	Loss from Molecular Ion
125	$[C_6H_7NO_2]^{+\bullet}$	Molecular Ion
84	$[C_4H_4O_2]^{+\bullet}$	Loss of $\bullet CH_2CN$
68	$[C_4H_4O]^{+\bullet}$	Loss of $\bullet CH_2CN$ and O
43	$[CH_3CO]^+$	Loss of $\bullet C_4H_4NO$
41	$[C_3H_5]^+$	Loss of $\bullet C_3H_2NO_2$

Interpretation of Fragmentation:

The fragmentation of **1-cyanoallyl acetate** in EI-MS is likely to proceed through several pathways:

- Alpha-Cleavage: Cleavage of the C-C bond alpha to the cyano group or the C-O bond of the ester are common fragmentation pathways.
- Loss of Neutral Molecules: The loss of stable neutral molecules such as ketene ($\text{CH}_2=\text{C}=\text{O}$) from the acetate group or hydrogen cyanide (HCN) is possible.
- Allylic Cleavage: The allylic cation at m/z 41 is a common and stable fragment in the mass spectra of allylic compounds.
- Acylium Ion: The formation of the acylium ion $[\text{CH}_3\text{CO}]^+$ at m/z 43 is a very common fragmentation for acetate esters and is often the base peak.^{[1][12]}



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Figure 4: Proposed Fragmentation Pathway of **1-Cyanoallyl Acetate** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **1-cyanoallyl acetate** provides a detailed picture of its molecular structure. ^1H and ^{13}C NMR spectroscopy confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups: a nitrile, an ester, and an alkene. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer a powerful and

complementary approach for the unequivocal identification and characterization of this important synthetic intermediate. The data and interpretations presented in this guide serve as a valuable resource for scientists working with **1-cyanoallyl acetate** and related compounds.

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